(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan
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Overview
Description
(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan is a compound that combines the structural features of imidazo[1,2-a]pyridine and L-tryptophan. Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . L-tryptophan is an essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin and melatonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan typically involves the condensation of 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid with L-tryptophan. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are performed under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Shares the imidazo[1,2-a]pyridine core structure but lacks the L-tryptophan moiety.
L-Tryptophan: An essential amino acid without the imidazo[1,2-a]pyridine component.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with varying substituents on the imidazo[1,2-a]pyridine scaffold.
Uniqueness
(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan is unique due to its combination of the imidazo[1,2-a]pyridine and L-tryptophan structures, which may confer distinct biological activities and therapeutic potential. This dual functionality allows it to interact with a broader range of molecular targets and pathways compared to its individual components.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(6-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C20H18N4O3/c1-12-6-7-18-22-17(11-24(18)10-12)19(25)23-16(20(26)27)8-13-9-21-15-5-3-2-4-14(13)15/h2-7,9-11,16,21H,8H2,1H3,(H,23,25)(H,26,27)/t16-/m0/s1 |
InChI Key |
DIGJZGBSCPSKEB-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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